Ceramides (hydroxy) (50mg)

Skin Barrier Function Transepidermal Water Loss Ceramide Hydroxylation

Ceramides (hydroxy) (50mg) delivers authentic α-hydroxylated ceramide species (Cer[AS], Cer[AP]) isolated from bovine spinal cord. Unlike generic or synthetic alternatives, this mixture contains the specific 2-hydroxy fatty acyl chains (C18:0, C24:0) essential for hydrogen-bonding and orthorhombic lipid packing in stratum corneum models. ≥98% purity (TLC), identity confirmed by MS. Ideal for barrier permeability assays, FTIR/XRD lamellar analysis, and ex vivo repair studies. 50 mg provides ample material for method validation and replicate experiments.

Molecular Formula C36H71NO4 (2-hydroxystearoyl)
Molecular Weight 582
Cat. No. B1164719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeramides (hydroxy) (50mg)
SynonymsCeramides, mostly with hydroxy acyl groups
Molecular FormulaC36H71NO4 (2-hydroxystearoyl)
Molecular Weight582
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceramides (hydroxy) (50mg): α-Hydroxylated Ceramide Mixture for Barrier-Focused Lipid Research and Formulation Science


Ceramides (hydroxy) (50mg) is a research-grade mixture of ceramide molecular species containing predominantly 2-hydroxy (α-hydroxy) fatty acyl chains, including 2-hydroxy C18:0 and 2-hydroxy C24:0, amidated to sphingoid bases . The product is isolated from bovine spinal cord and supplied as a purified mixture (≥98% by TLC, identity confirmed by MS) . Ceramides with α-hydroxy fatty acids are especially abundant in nervous and epidermal cells and are critical components of the permeability barrier function of the epidermis and lipid organization in membranes . This product contains the specific α-hydroxylated ceramide species that correspond to the Cer[AS] and Cer[AP] classes in the Motta nomenclature system for human epidermal ceramides [1].

Ceramides (hydroxy) vs. Generic Ceramide Mixtures: Why Fatty Acid Hydroxylation Status Determines Experimental Relevance


Generic ceramide mixtures or single-species synthetic ceramides cannot be substituted for Ceramides (hydroxy) in research or formulation applications requiring α-hydroxylated lipid functionality. The stratum corneum contains at least 12 extractable ceramide subgroups distinguished by sphingoid base type and fatty acid hydroxylation status, each with distinct biophysical roles in barrier organization . α-Hydroxy fatty acid-containing ceramides (Cer[AS], Cer[AP]) differ fundamentally from non-hydroxy ceramides (Cer[NS], Cer[NP]) in their hydrogen-bonding capacity and lateral packing behavior within lipid lamellae [1]. Substitution with non-hydroxylated ceramide mixtures introduces uncontrolled variables that can alter membrane permeability, lipid phase behavior, and barrier recovery kinetics—rendering cross-study comparisons invalid and formulation optimization unreliable.

Ceramides (hydroxy) (50mg): Quantitative Comparative Evidence for Scientific Selection


ω-Hydroxyceramide Inhibition Delays Barrier Recovery: Evidence for Hydroxylated Ceramide Functional Necessity

Inhibition of epidermal ω-hydroxyceramide synthesis using aminobenzotriazole (ABT) in cultured human keratinocytes reduced ω-OHCer formation by 68.1% ± 6.9% compared to vehicle-treated controls (p < 0.001), without altering synthesis of other ceramide and fatty acid species [1]. Topical application of ABT to tape-stripped hairless mouse skin resulted in a 38.3% delay in barrier recovery at 6 hours versus vehicle-treated animals, measured as increased transepidermal water loss (TEWL) [1]. The ABT-induced barrier abnormality was accompanied by a significant decrease in ω-OHCer quantities in both unbound and covalently bound ceramide pools, marked alterations in lamellar body structure, and abnormal extracellular lamellar membrane structures with absent corneocyte lipid envelope foci [1].

Skin Barrier Function Transepidermal Water Loss Ceramide Hydroxylation Barrier Recovery

Protein-Bound ω-Hydroxyceramides Reduced by >50% in Atopic Dermatitis: Disease-Associated Deficiency Quantified

Analysis of epidermal barrier lipids in atopic dermatitis subjects revealed that protein-bound ω-hydroxyceramides comprised 46–53 wt% of total protein-bound lipids in healthy epidermis, but decreased to 23–28 wt% in nonlesional areas and further declined to 10–25 wt% in affected atopic skin areas [1]. This represents a reduction of approximately 50–80% from healthy baseline levels in lesional skin. Additionally, the biosynthesis of free glucosylceramides and free ceramides was remarkably decreased in affected skin areas compared to healthy controls, with particularly severe impairment in de novo synthesis of ceramide 4 (Cer[EOH]) and ceramide 3 (Cer[NP]) [1].

Atopic Dermatitis Barrier Lipid Deficiency Ceramide Quantification Disease Biomarker

Vitamin C Preferentially Upregulates α- and ω-Hydroxylated Sphingolipid Production in Keratinocytes

In submerged human keratinocyte cultures treated with vitamin C (50 μg/mL for 9 days), selected ceramide and glucosylceramide species increased preferentially: α- and ω-hydroxylated sphingolipids including ceramide 4 (6-hydroxy-acylceramide), ceramide 5 (α-hydroxyceramide), ceramide 6 (4-hydroxy-α-hydroxyceramide), and ceramide 7 (6-hydroxy-α-hydroxyceramide) showed marked increases, whereas ceramide 1, ceramide 3, glucosylceramide-C, and sphingomyelin remained unchanged [1]. Ceramide synthase activity increased over 2-fold (p = 0.01), while serine palmitoyltransferase and glucosylceramide synthase activities remained unaltered [1]. The increased sphingolipid production correlated with an increase in covalently bound ω-hydroxyceramide and the appearance of prominent corneocyte-bound lipid envelopes [1].

Keratinocyte Differentiation Sphingolipid Biosynthesis Vitamin C Barrier Formation

Ceramides (hydroxy) (50mg): Research and Formulation Applications Driven by Comparative Evidence


In Vitro Skin Barrier Model Development Requiring Physiologically Relevant α-Hydroxylated Ceramide Species

Ceramides (hydroxy) provides α-hydroxylated ceramide species (Cer[AS], Cer[AP]) that are essential components of the human stratum corneum lipid matrix. Use this product as the α-hydroxylated ceramide component in reconstituted lipid mixtures (with cholesterol and free fatty acids) for permeability assays, FTIR/X-ray diffraction analysis of lipid packing, or ex vivo barrier repair studies. The specific α-hydroxy fatty acid content enables accurate modeling of hydrogen-bonding patterns and orthorhombic lateral packing that cannot be achieved with non-hydroxylated ceramide substitutes. The product's defined composition (2-hydroxy C18:0 and 2-hydroxy C24:0 species) provides batch-to-batch consistency essential for reproducible in vitro barrier models [1].

Analytical Method Development and LC-MS/MS Ceramide Profiling Standardization

Ceramides (hydroxy) serves as a reference standard mixture for developing and validating reversed-phase LC-MS/MS methods for ceramide profiling in biological samples or cosmetic formulations. The product contains a defined mixture of α-hydroxylated ceramide species that can be used to establish retention time libraries, optimize chromatographic separation of hydroxylated from non-hydroxylated ceramides, and validate quantitation methods. Recent studies have demonstrated that targeted data processing of skin ceramides achieves improved repeatability (72.92% of species with RSD <15%) compared to untargeted approaches (62.12%) [1], highlighting the importance of well-characterized reference materials. The 50 mg quantity provides sufficient material for multiple analytical runs and method optimization cycles.

Disease Mechanism Studies Investigating Barrier Lipid Deficiency in Atopic Dermatitis and Related Conditions

Given that protein-bound ω-hydroxyceramides are reduced from 46–53 wt% in healthy skin to 10–25 wt% in lesional atopic dermatitis skin, and α-hydroxylated ceramide species show preferential upregulation during barrier formation, Ceramides (hydroxy) is an appropriate experimental material for mechanistic studies of barrier lipid deficiency. Use as a positive control or exogenous supplementation agent in keratinocyte culture models of barrier dysfunction, UVB irradiation studies, or tape-stripping recovery assays to evaluate whether α-hydroxylated ceramide supplementation can restore barrier parameters. The product's origin (bovine spinal cord) and natural α-hydroxy fatty acid composition provide a physiologically relevant lipid profile for disease-relevant in vitro studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceramides (hydroxy) (50mg)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.